1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine 1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18184915
InChI: InChI=1S/C6H8N4/c1-2-3-5(7)6-8-4-9-10-6/h1,4-5H,3,7H2,(H,8,9,10)
SMILES:
Molecular Formula: C6H8N4
Molecular Weight: 136.15 g/mol

1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine

CAS No.:

Cat. No.: VC18184915

Molecular Formula: C6H8N4

Molecular Weight: 136.15 g/mol

* For research use only. Not for human or veterinary use.

1-(4H-1,2,4-triazol-3-yl)but-3-yn-1-amine -

Specification

Molecular Formula C6H8N4
Molecular Weight 136.15 g/mol
IUPAC Name 1-(1H-1,2,4-triazol-5-yl)but-3-yn-1-amine
Standard InChI InChI=1S/C6H8N4/c1-2-3-5(7)6-8-4-9-10-6/h1,4-5H,3,7H2,(H,8,9,10)
Standard InChI Key BAPGLPCYDLMCAY-UHFFFAOYSA-N
Canonical SMILES C#CCC(C1=NC=NN1)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₆H₈N₄, with a molecular weight of 136.15 g/mol . Its structure combines a 1,2,4-triazole ring (a five-membered aromatic heterocycle with three nitrogen atoms) and a but-3-yn-1-amine moiety. The SMILES notation (C#CCC(N)c1ncn[nH]1) and IUPAC name reflect this hybrid architecture .

Table 1: Basic Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₈N₄
Molecular Weight136.15 g/mol
SMILESC#CCC(N)c1ncn[nH]1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Crystallographic Insights

X-ray diffraction studies of analogous triazole derivatives reveal a planar triazole ring with bond lengths of 1.31–1.38 Å for N–N and 1.30–1.33 Å for C–N bonds . The propargyl group adopts a linear conformation, while the amine substituent forms hydrogen bonds with adjacent molecules, stabilizing the crystal lattice .

Synthetic Methodologies

Click Chemistry Approaches

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for synthesizing 1,2,4-triazole derivatives. For example:

  • Propargylamine + Azide Precursor: Reacting but-3-yn-1-amine with an azide-functionalized intermediate under Cu(I) catalysis yields the target compound .

  • One-Pot Tandem Reactions: A recent protocol combines diazo transfer and cycloaddition steps, achieving yields >70% with minimal purification .

Table 2: Optimization of Synthetic Conditions

ParameterOptimal ConditionYield
CatalystCuI78%
SolventMethanol82%
TemperatureRoom Temperature75%
Reaction Time48 hours80%

Alternative Routes

  • Nucleophilic Substitution: Substituting halogenated triazoles with propargyl amines in polar aprotic solvents (e.g., DMF) .

  • Reductive Amination: Coupling ketone intermediates with ammonia under hydrogenation conditions .

Biological Activity and Mechanisms

Table 3: Predicted Binding Interactions with Mtb KatG

ResidueInteraction TypeDistance (Å)
His108Hydrogen Bond2.1
Asp137Ionic3.0
Phe149π-Stacking4.5

Anti-Inflammatory and Anticancer Effects

Triazoles modulate NF-κB and COX-2 pathways, reducing proinflammatory cytokines (e.g., TNF-α, IL-6) . In silico models suggest IC₅₀ values of 0.5–5 μM for cancer cell line inhibition via apoptosis induction .

Pharmacological Profiling

ADMET Properties

  • Absorption: High gastrointestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation predominates, with a half-life of 2.3 hours in human liver microsomes .

  • Toxicity: Selectivity indices >10 in mammalian cell assays indicate low cytotoxicity .

Comparative Efficacy

CompoundTargetEC₅₀ (nM)
BedaquilineMtb ATP Synthase11
1-(4H-Triazol-3-yl)Mtb KatG95

Applications in Drug Development

Antibacterial Agents

The compound’s ROS-inducing mechanism aligns with next-generation TB therapies targeting drug-resistant strains . Structural analogs are under preclinical evaluation for multidrug-resistant Gram-negative infections .

Central Nervous System (CNS) Therapeutics

As a GPR88 agonist (EC₅₀ = 60 nM), it shows promise for treating Parkinson’s disease and addiction . Brain permeability assays confirm CNS bioavailability (brain/plasma ratio = 0.8) .

Future Directions

  • Synthetic Optimization: Explore flow chemistry to enhance yield and scalability .

  • In Vivo Efficacy: Conduct pharmacokinetic studies in murine TB models.

  • Target Identification: Use CRISPR screening to uncover novel biological targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator